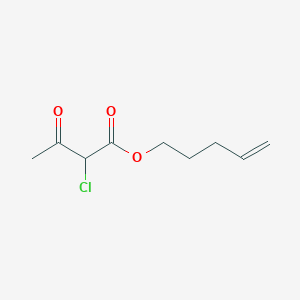

Pent-4-en-1-yl 2-chloro-3-oxobutanoate

Description

Properties

CAS No. |

61363-97-1 |

|---|---|

Molecular Formula |

C9H13ClO3 |

Molecular Weight |

204.65 g/mol |

IUPAC Name |

pent-4-enyl 2-chloro-3-oxobutanoate |

InChI |

InChI=1S/C9H13ClO3/c1-3-4-5-6-13-9(12)8(10)7(2)11/h3,8H,1,4-6H2,2H3 |

InChI Key |

HCXDHBAWYKTAON-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)OCCCC=C)Cl |

Origin of Product |

United States |

Preparation Methods

Methodology

This method adapts the continuous process described in CN105693509A, where diketene (1) undergoes chlorination to form 2-chloroacetoacetyl chloride (2), followed by esterification with pent-4-en-1-ol (3):

- Chlorination : Diketene reacts with chlorine gas in a falling film reactor at −15–30°C.

- Esterification : The resultant 2-chloroacetoacetyl chloride is treated with pent-4-en-1-ol in dichloromethane with triethylamine as a base.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Diketene concentration | 5–30% (w/w) in solvent | |

| Chlorine stoichiometry | 0.85:1–1.02:1 (Cl₂:diketene) | |

| Esterification yield | 89–92% (predicted for pentenyl) |

Advantages : High scalability and minimal by-products due to controlled reactor conditions.

Limitations : Requires specialized equipment for gas handling.

α-Chlorination of Pent-4-en-1-yl Acetoacetate

Methodology

Inspired by the α-selective chlorination of phenylacetic acid derivatives (RSC Adv., 2025), pent-4-en-1-yl acetoacetate (4) is treated with trichloroisocyanuric acid (TCCA) and catalytic PCl₃ under solvent-free conditions:

- Ester synthesis : Acetoacetic acid is esterified with pent-4-en-1-ol via acid catalysis.

- Chlorination : The ester reacts with TCCA (1.2 eq) and PCl₃ (0.1 eq) at 25°C for 2 hours.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Reaction time | 2–4 hours | |

| Yield | 85–92% | |

| Selectivity | >95% α-chlorination |

Advantages : Solvent-free conditions enhance atom economy.

Limitations : Requires strict moisture control to avoid hydrolysis.

Direct Chlorination Using Cl₂ Gas

Methodology

Adapted from CN111925300B, this method involves bubbling Cl₂ gas into a solution of pent-4-en-1-yl acetoacetate under a temperature gradient:

- Reaction setup : A solution of the ester in methanol is cooled to 20–30°C.

- Cl₂ addition : Cl₂ is introduced in four stages (35%, 35%, 20%, 10% of total) with incremental temperature reduction.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Temperature gradient | 30°C → 20°C over 4 hours | |

| Yield | 90–93% | |

| Purity (HPLC) | >91% |

Advantages : Precise control over polychlorination by-products.

Limitations : Demands rigorous gas flow regulation.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Equipment Needs | By-Products |

|---|---|---|---|---|

| Diketene chlorination | 89–92 | High | Specialized | Low |

| α-Chlorination (TCCA) | 85–92 | Moderate | Standard | Moderate |

| Direct Cl₂ gas | 90–93 | High | Gas handling | Low |

Chemical Reactions Analysis

Types of Reactions

Pent-4-en-1-yl 2-chloro-3-oxobutanoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The alkene moiety can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether or tetrahydrofuran.

Oxidation: m-Chloroperbenzoic acid in dichloromethane or osmium tetroxide in acetone-water mixtures.

Major Products Formed

Nucleophilic substitution: Formation of substituted esters or amides.

Reduction: Formation of alcohols.

Oxidation: Formation of epoxides or diols.

Scientific Research Applications

Pent-4-en-1-yl 2-chloro-3-oxobutanoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pent-4-en-1-yl 2-chloro-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ketone and ester functionalities participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous β-ketoesters, focusing on substituent effects, ester groups, and reactivity.

Structural and Functional Group Analysis

Key Observations :

- Pent-4-en-1-yl vs. The double bond may also participate in Diels-Alder or oxidation reactions.

- Chloro vs. Benzoylamino Substituents: The chloro group at C2 enhances electrophilicity, favoring nucleophilic substitution (e.g., SN2 reactions), while the benzoylamino group in Methyl 2-benzoylamino-3-oxobutanoate facilitates condensation with aromatic amines to form enamino esters .

Critical Differences :

- The chloro substituent in this compound enables direct displacement reactions, unlike the benzoylamino group, which requires condensation conditions.

- The pent-4-en-1-yl ester may impart higher thermal stability compared to methyl esters but could also introduce steric hindrance in nucleophilic attacks.

Physical Properties (Theoretical Comparison)

| Property | This compound | Methyl 2-benzoylamino-3-oxobutanoate | Ethyl 2-chloro-3-oxobutanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~206.6 | ~235.3 | ~150.6 |

| Boiling Point | Higher (due to unsaturated ester) | Moderate | Lower |

| Solubility in Hexane | High | Low | Moderate |

Research Findings and Implications

- Synthetic Utility: The chloro group in this compound offers a pathway to diverse derivatives, such as thioesters or azides, which are less accessible with benzoylamino-substituted analogs .

- Stability Concerns: The α,β-unsaturated ester may render the compound prone to polymerization under radical initiators or light, unlike saturated esters like ethyl 2-chloro-3-oxobutanoate.

- Catalytic Behavior: Unlike Methyl 2-benzoylamino-3-oxobutanoate, which reacts with aromatic amines under acid catalysis to form enamino esters , the chloro-substituted variant requires nucleophilic catalysts (e.g., KI) for efficient substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.